molecular formula C37H48N6O5S2 B1430419 N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide CAS No. 2096495-89-3

N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide

Cat. No.: B1430419
CAS No.: 2096495-89-3
M. Wt: 720.9 g/mol
InChI Key: XPURAAUYEQNTNJ-UHFFFAOYSA-N
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Description

N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, hydroxy, phenyl, thiazolyl, and valinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 1-benzyl-3-hydroxy-5-phenylpentane and 1,3-thiazol-5-ylmethanol. These intermediates are then subjected to various coupling reactions, including amide bond formation and thiazole ring construction, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-[[methyl-[(5-propan-2-yl-1,3-thiazol-2-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)32-20-39-33(50-32)21-43(5)36(46)42-34(25(3)4)35(45)40-28(16-26-12-8-6-9-13-26)18-31(44)30(17-27-14-10-7-11-15-27)41-37(47)48-22-29-19-38-23-49-29/h6-15,19-20,23-25,28,30-31,34,44H,16-18,21-22H2,1-5H3,(H,40,45)(H,41,47)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPURAAUYEQNTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Reactant of Route 2
Reactant of Route 2
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Reactant of Route 3
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Reactant of Route 4
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Reactant of Route 5
Reactant of Route 5
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Reactant of Route 6
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide

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